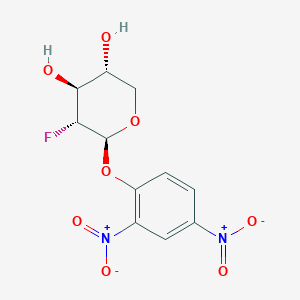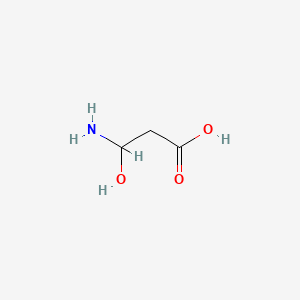
3-Amino-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . This compound is naturally occurring and plays a crucial role in various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Amino-3-hydroxypropanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by reductive amination to form 3-phosphoserine, which is then hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to overproduce this amino acid. The fermentation process involves the use of glucose as a carbon source, and the product is extracted and purified from the fermentation broth .
化学反应分析
Types of Reactions
3-Amino-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: It can be reduced to form ethanolamine.
Substitution: It can undergo substitution reactions to form derivatives such as phosphoserine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylation reactions often use reagents like ATP and kinases.
Major Products Formed
Oxidation: Pyruvate
Reduction: Ethanolamine
Substitution: Phosphoserine
科学研究应用
3-Amino-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.
Medicine: It is used in the formulation of parenteral nutrition solutions and as a supplement in various therapeutic diets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other chemicals
作用机制
3-Amino-3-hydroxypropanoic acid exerts its effects through various molecular pathways. It is involved in the biosynthesis of proteins by being incorporated into polypeptide chains during translation. It also serves as a precursor for the synthesis of other important biomolecules such as glycine and cysteine. The compound interacts with enzymes and receptors in metabolic pathways, influencing cellular functions and processes .
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Alanine: Contains a methyl group as its side chain.
Threonine: Similar structure but with an additional methyl group on the hydroxyl-bearing carbon
Uniqueness
3-Amino-3-hydroxypropanoic acid is unique due to its hydroxymethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a versatile building block in biochemical processes and industrial applications .
属性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
105.09 g/mol |
IUPAC 名称 |
3-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(5)1-3(6)7/h2,5H,1,4H2,(H,6,7) |
InChI 键 |
RZZWBMZSZLDNFS-UHFFFAOYSA-N |
规范 SMILES |
C(C(N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


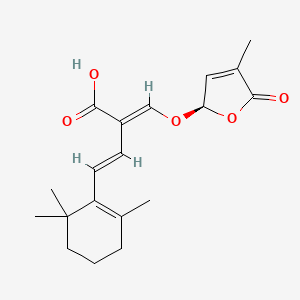
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
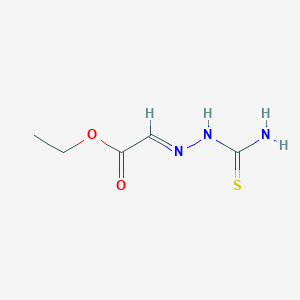
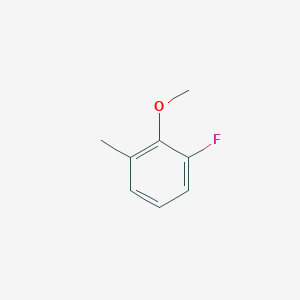
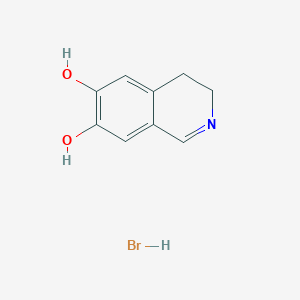
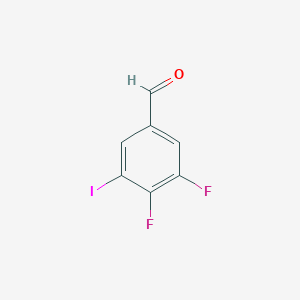
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)

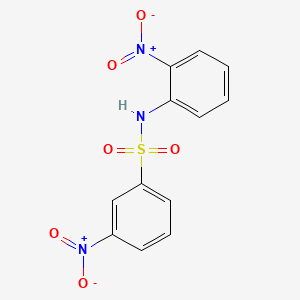
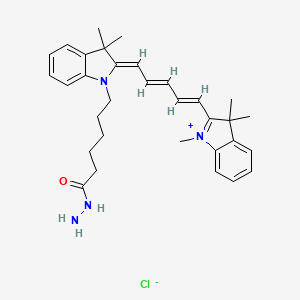
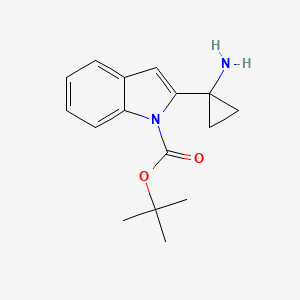
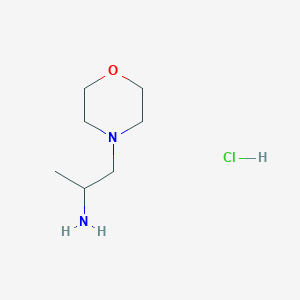
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
